4-Aminoazepan-2-one hydrochloride

描述

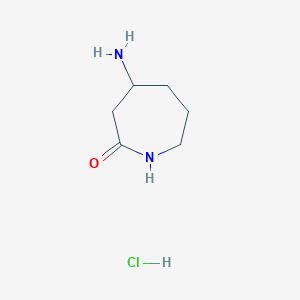

Structure

3D Structure of Parent

属性

IUPAC Name |

4-aminoazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-2-1-3-8-6(9)4-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHYYKLMWHSKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856305 | |

| Record name | 4-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948834-78-4 | |

| Record name | 4-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Aminoazepan 2 One Hydrochloride

Established Synthetic Routes to Azepan-2-one (B1668282) Core Structures

The synthesis of the foundational azepan-2-one (commonly known as ε-caprolactam) ring system is well-established, with several industrial-scale methods relying on the transformation of six-membered ring precursors. wikipedia.orgwikipedia.org These routes are pivotal as they provide the basic scaffold for subsequent functionalization.

Precursor-Based Ring-Closing Methodologies

The formation of the seven-membered lactam ring from linear or cyclic precursors is dominated by rearrangement and cyclization reactions. The most prominent of these is the Beckmann rearrangement, which converts a cyclohexanone (B45756) oxime into ε-caprolactam under acidic conditions. wikipedia.org This method remains a cornerstone of industrial caprolactam production. wikipedia.org

Other significant ring-forming strategies include:

The Schmidt Reaction: This method utilizes a reaction between a cyclic ketone (cyclohexanone) and hydrazoic acid to yield the corresponding lactam. wikipedia.org

Cyclization of Amino Acids: The intramolecular condensation of ε-aminocaproic acid, where the terminal amine and carboxylic acid groups react, provides a direct route to the azepan-2-one ring. wikipedia.org

The SNIA Viscosa Process: A less common industrial route involves the treatment of cyclohexanecarboxylic acid with nitrosylsulfuric acid. wikipedia.org

These established methods are summarized in the table below.

Table 1: Summary of Established Synthetic Routes to the Azepan-2-one Core

| Method | Precursor(s) | Key Features | Reference(s) |

| Beckmann Rearrangement | Cyclohexanone Oxime | Acid-catalyzed; major industrial route. | wikipedia.org |

| Schmidt Reaction | Cyclohexanone, Hydrazoic Acid | Direct conversion of a cyclic ketone to a lactam. | wikipedia.org |

| Amino Acid Cyclization | ε-Aminocaproic Acid | Intramolecular condensation. | wikipedia.org |

| From Cyclohexane | Cyclohexane, Nitrosyl Chloride | Forms the oxime precursor directly from cyclohexane. | wikipedia.org |

Derivations from Related Heterocyclic Compounds

The azepan-2-one framework can also be constructed by modifying other heterocyclic systems. One advanced approach involves a stepwise annulation sequence starting from 2H-azirines. This pathway proceeds through a diastereoselective allylindanation, N-acylation, and a ring-closing metathesis to create a bicyclic aziridine (B145994) intermediate. Subsequent regioselective ring opening of this strained bicyclic system with nucleophiles affords highly substituted azepanones. researchgate.net This strategy demonstrates the assembly of the seven-membered ring through the expansion and rearrangement of a smaller, pre-existing heterocycle.

Advanced and Stereoselective Synthesis of 4-Aminoazepan-2-one (B8694556) Hydrochloride

The introduction of an amino group at the C4-position of the azepan-2-one ring, particularly in a stereocontrolled manner, requires more sophisticated synthetic strategies than those used for the unsubstituted core.

Regiocontrolled Functionalization in Lactam Synthesis

Achieving regiocontrol to introduce a functional group at the C4-position is a significant challenge. A common strategy involves starting with a precursor that already contains a functional handle at the desired position. For instance, a substituted cyclohexanone can be used as a starting material for a Beckmann rearrangement. The synthesis of 5-azepane-2-one ethylene (B1197577) ketal from γ-ethylene ketal ε-caprolactam illustrates this principle, where a protected ketone is carried through the ring expansion. acs.orgresearchgate.net A similar approach using a 4-substituted cyclohexanone could yield a 4-functionalized azepan-2-one.

Another powerful method is the ring expansion of a smaller, functionalized ring. The synthesis of 1-methylhexahydroazepin-4-one hydrochloride has been achieved through the rearrangement of 4-(aminomethyl)-1-methylpiperidin-4-ol. patsnap.com This places a ketone at the C4 position, which serves as a versatile precursor for the introduction of an amino group via methods like reductive amination. Recent advances in C-H bond functionalization, often catalyzed by transition metals, are also emerging as powerful tools for the direct and selective introduction of functionality onto pre-formed lactam rings. rsc.org

Enantioselective Approaches to Chiral Azepan-2-one Derivatives

Since 4-aminoazepan-2-one possesses a stereocenter at the C4 position, its synthesis in an enantiomerically pure form is crucial for many applications. Asymmetric synthesis can be achieved through several primary strategies: using a chiral pool, employing chiral auxiliaries, applying chiral catalysts, or resolving a racemic mixture. youtube.comyoutube.com

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For example, (R)-carvone has been used as a starting point for the two-step synthesis of enantiomerically pure morphan derivatives, demonstrating the utility of the chiral pool concept for complex heterocycles. nih.govnih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. youtube.com This method has been successfully used to synthesize a variety of chiral compounds.

Catalytic Asymmetric Synthesis: This is often the most efficient method, where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. The asymmetric synthesis of β-lactams via intramolecular C-H functionalization catalyzed by a chiral dirhodium complex, which results in high yields and excellent enantioselectivities (up to 99% ee), highlights the power of this approach. rsc.org Similar organocatalytic or metal-catalyzed strategies are applicable to the synthesis of other chiral lactams like piperazin-2-ones and morpholin-2-ones. nih.gov

Resolution of Racemates: In this classical approach, a racemic mixture is separated into its constituent enantiomers. For example, racemic hexahydro-5-carboxy-2H-azepin-2-one has been resolved using the chiral resolving agent brucine (B1667951) to obtain the individual (R) and (S) enantiomers. researchgate.net

Table 2: Comparison of Enantioselective Strategies for Chiral Lactam Synthesis

| Strategy | Principle | Advantages | Disadvantages | Reference(s) |

| Chiral Pool Synthesis | Uses naturally occurring chiral molecules as starting materials. | Access to enantiopure starting materials. | Limited to the structures and stereochemistries available in nature. | nih.govnih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to guide the reaction. | Often high diastereoselectivity; predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. | youtube.com |

| Catalytic Asymmetric Synthesis | A substoichiometric amount of a chiral catalyst generates a chiral product. | High efficiency (low catalyst loading); atom economical. | Catalyst development can be challenging and expensive. | rsc.orgnih.gov |

| Resolution of Racemates | Separation of a 50:50 mixture of enantiomers. | Conceptually simple; applicable to many compounds. | Maximum theoretical yield is 50% for one enantiomer; requires a suitable resolving agent. | researchgate.net |

Mechanochemical Synthesis Applications for Sustainable Production

In the pursuit of greener and more sustainable chemical manufacturing, mechanochemistry has emerged as a powerful alternative to traditional solvent-based synthesis. This technique, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, can reduce or eliminate the need for bulk solvents, leading to faster reaction times and simplified product purification. chowgules.ac.in

Reactive extrusion, a continuous mechanochemical process, combines the principles of flow chemistry and mechanochemistry, offering a scalable and solvent-free method for producing chemical compounds and active pharmaceutical ingredients. youtube.com While specific applications of mechanochemistry for the synthesis of 4-aminoazepan-2-one hydrochloride are not yet widely reported, the potential is significant. Established reactions, such as the Beckmann rearrangement or amidation steps, could potentially be adapted to solvent-free mechanochemical conditions. This would align the production of this important heterocyclic compound with the principles of sustainable chemistry, reducing waste and energy consumption. chowgules.ac.inyoutube.com

Role as a Key Intermediate in Organic Synthesis Research

The utility of 4-aminoazepan-2-one, and particularly its enantiomerically pure forms, as a key intermediate is well-documented in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive amine and a lactam moiety, allows for a variety of chemical transformations, making it a valuable precursor for elaborate molecular structures.

A prime example of the application of 4-aminoazepan-2-one derivatives is in the synthesis of the fluoroquinolone antibiotic, besifloxacin (B178879). The chiral intermediate, specifically (3R)-3-aminoazepan-2-one, is integral to the formation of the complex polycyclic core of this potent antibacterial agent.

The synthesis of besifloxacin involves the condensation of (3R)-3-aminoazepan-2-one (referred to as L-amino caprolactam in some literature) with a substituted quinoline (B57606) carboxylic acid derivative. This reaction forges a new carbon-nitrogen bond, incorporating the seven-membered azepane ring into the final polycyclic structure of the drug. A general representation of this key condensation step is outlined below:

Table 1: Key Condensation Step in Besifloxacin Synthesis

| Reactant 1 | Reactant 2 | Product |

| 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinoline carboxylic acid | (3R)-3-aminoazepan-2-one | (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |

This condensation is a critical step that establishes the core framework of besifloxacin, demonstrating the role of the aminoazepan-2-one moiety as a fundamental building block for a complex, multi-ring system.

Beyond its role in constructing the besifloxacin core, 4-aminoazepan-2-one serves as a precursor to other synthetically useful intermediates. A significant transformation is the reduction of the lactam carbonyl group to a methylene (B1212753) group, converting (3R)-3-aminoazepan-2-one into (3R)-azepan-3-amine. wikipedia.orgnih.govnih.govmanchester.ac.uk This resulting chiral diamine is also a crucial intermediate for besifloxacin hydrochloride. wikipedia.orgnih.govmanchester.ac.uk

Various reducing agents have been explored for this transformation, with different efficiencies and reaction conditions.

Table 2: Reduction of (3R)-3-aminoazepan-2-one to (3R)-azepan-3-amine

| Reducing Agent | Solvent | Reaction Time (hr) | Yield (%) |

| NaBH₄/BF₃ | THF | 24 | 88.8 |

| LiAlH₄ | THF | 24 | - |

| NaBH₄/AlCl₃ | THF | - | - |

| NaBH₄/CaCl₂ | THF | - | - |

| NaBH₄/DMS | THF | - | - |

Data sourced from a study on the efficient synthesis of the chiral key intermediate of besifloxacin hydrochloride. wikipedia.org The study highlights NaBH₄/BF₃ in THF as a particularly effective reducing system. wikipedia.org

The resulting (3R)-azepan-3-amine is then further reacted to complete the synthesis of besifloxacin. This two-step sequence, where 4-aminoazepan-2-one is first transformed into a more reactive diamine intermediate, underscores its versatility as a precursor in multi-step synthetic routes.

The preparation of 4-aminoazepan-2-one, often as a racemic mixture (DL-aminocaprolactam), can be achieved from readily available starting materials. A common approach involves the modification of ε-caprolactam.

One established synthetic route commences with the nitration of ε-caprolactam. The resulting 3-nitro-ε-caprolactam is then subjected to catalytic hydrogenation to reduce the nitro group to a primary amine. This reduction is typically carried out under hydrogen pressure using a palladium on carbon catalyst, affording racemic 3-amino-2-azepanone in high yield. researchgate.net

The free base, being hygroscopic and reacting strongly basic in aqueous solutions, is often converted to its more stable and easily handleable hydrochloride salt. researchgate.net This is achieved by treating a solution of the amine, for instance in methanol, with dry hydrogen chloride gas, leading to the precipitation of this compound. researchgate.net

Chemical Reactivity and Derivatization Studies of 4 Aminoazepan 2 One Hydrochloride

Reactivity Profiles of the Amino Functionality

The primary amino group of 4-Aminoazepan-2-one (B8694556) hydrochloride is a key site for various chemical transformations, enabling the synthesis of a diverse array of derivatives.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine in 4-Aminoazepan-2-one allows it to act as a nucleophile, participating in substitution reactions. This reactivity is fundamental to the formation of new carbon-nitrogen bonds. For instance, in reactions with alkyl halides, the amino group can displace the halide ion, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts through successive alkylations. chemguide.co.uk The initial attack of the amine on the electrophilic carbon of the alkyl halide results in the formation of an ammonium salt intermediate, which can then be deprotonated to yield the substituted amine. chemguide.co.uk

Similarly, the amino group can engage in nucleophilic aromatic substitution (SNAr) reactions with suitably activated aromatic rings. nih.govpressbooks.pub For these reactions to proceed, the aromatic ring typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to a leaving group, such as a halogen. nih.govpressbooks.pub The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub This pathway allows for the direct attachment of the 4-aminoazepan-2-one moiety to aromatic systems, a common strategy in the synthesis of compounds with potential pharmacological applications. nih.govyoutube.com

Reductive Transformations of Amide Groups

While the primary focus is often on the amino functionality, the amide group within the azepan-2-one (B1668282) ring also presents opportunities for chemical modification. Reductive transformations of this amide can lead to the corresponding cyclic amine. This type of reaction typically requires powerful reducing agents capable of reducing the resonance-stabilized amide bond.

Condensation Reactions for Schiff Base Formation

The primary amino group of 4-Aminoazepan-2-one hydrochloride readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netwjpsonline.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. wjpsonline.com The formation of Schiff bases is often catalyzed by acids and can be influenced by the nature of the solvent. nih.govresearchgate.net Aromatic aldehydes are frequently used in these reactions as they tend to form more stable Schiff bases due to conjugation. researchgate.netwjpsonline.com

The formation of Schiff bases can be monitored and the products characterized using various spectroscopic techniques. The progress of the reaction is often tracked by methods like thin-layer chromatography (TLC). wjpsonline.com

Investigations into the Azepan-2-one Ring System Reactivity

The seven-membered lactam ring of this compound also exhibits characteristic reactivity, which can be exploited for further molecular diversification.

Ring-Opening Reactions and Mechanism Elucidation

The lactam ring, being a cyclic amide, is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding amino acid. This ring-opening reaction breaks the amide bond within the seven-membered ring. The mechanism of hydrolysis involves the nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon of the lactam.

Modifications and Functionalization of the Lactam Moiety

The lactam moiety itself can be a target for various chemical modifications. The nitrogen atom of the lactam can, under certain conditions, undergo reactions such as N-alkylation or N-acylation, provided the appropriate reagents and reaction conditions are employed. These modifications can alter the physical and chemical properties of the molecule. The functionalization of lactams is a significant area of research in synthetic organic and medicinal chemistry, as it allows for the creation of diverse molecular architectures. nih.gov

Rational Design and Synthesis of 4-Aminoazepan-2-one Derivatives

The design and synthesis of derivatives from a parent compound like this compound are guided by the goal of enhancing its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. The presence of a primary amino group and a lactam ring offers reactive sites for a variety of chemical transformations.

Structure-activity relationship studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound influence its biological activity. A notable example of SAR-driven derivatization of the 4-aminoazepan-2-one scaffold is the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as potent and selective cannabinoid type 2 (CB2) receptor agonists. nih.govresearchgate.netacs.org The selective activation of the CB2 receptor is a promising strategy for treating inflammatory pain without the psychoactive side effects associated with CB1 receptor activation. nih.govresearchgate.netacs.org

The synthesis of these derivatives commences with the 4-aminoazepan-2-one core. The primary amino group serves as a key handle for building more complex structures. In the development of the oxadiazole derivatives, a systematic investigation into the impact of various substituents on the oxadiazole ring and the azepan-2-one scaffold was conducted. nih.govresearchgate.netacs.org This exploration led to the identification of compound 25r , which demonstrated high potency and selectivity for the CB2 receptor. nih.govresearchgate.netacs.org

The derivatization process generally involves the reaction of the amino group with a suitable reagent to introduce the desired functionality. For instance, the formation of the 1,2,4-oxadiazole (B8745197) ring can be achieved through the condensation of an amidoxime (B1450833) with a carboxylic acid derivative. mdpi.comnih.gov The SAR studies revealed that the nature of the substituent on the 1,2,4-oxadiazole ring significantly impacts the agonist activity at the CB2 receptor.

Table 1: Structure-Activity Relationship of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as CB2 Agonists nih.gov

| Compound | R Group on Oxadiazole | CB2 EC50 (nM) | CB2 Emax (%) | CB1 EC50 (μM) |

| 25a | Phenyl | 150 | 85 | >30 |

| 25d | 4-Chlorophenyl | 45 | 92 | >30 |

| 25j | 3-Methoxyphenyl | 33 | 88 | >30 |

| 25r | 3-Trifluoromethylphenyl | 21 | 87 | >30 |

EC50: Half-maximal effective concentration; Emax: Maximum effect. Data extracted from a study on CB2 receptor agonists. nih.gov

The data clearly indicates that electron-withdrawing groups on the phenyl ring of the oxadiazole moiety tend to enhance the potency for the CB2 receptor. The identification of compound 25r as a lead compound for treating inflammatory pain underscores the success of this SAR-driven derivatization approach. nih.govresearchgate.netacs.org

To further refine the pharmacological profile of a lead compound, medicinal chemists often employ the strategy of conformational restriction. This involves modifying the molecule to reduce its flexibility, which can lead to increased potency, selectivity, and improved metabolic stability. For the 4-aminoazepan-2-one scaffold, this can be achieved by introducing additional rings to create bicyclic or polycyclic systems.

The synthesis of such conformationally restricted analogues often involves multi-step reaction sequences. One approach is the use of bicyclic halogenated aminocyclopropane derivatives as precursors to functionalized azepanes. rsc.orgresearchgate.net This method allows for the construction of a rigid framework that locks the azepane ring into a specific conformation. For example, the reaction of dihalocarbene species with N-Boc-protected cyclic enamines can generate bicyclic intermediates. rsc.orgresearchgate.net Subsequent ring-opening and functionalization steps can then yield conformationally constrained azepane derivatives.

Another strategy involves intramolecular cyclization reactions to form fused ring systems. For instance, a Dieckmann cyclization of a suitably substituted piperidine (B6355638) derivative can lead to the formation of a 2-azabicyclo[3.2.1]octane core, which represents a rigid scaffold incorporating an azepane-like ring. researchgate.net The synthesis of fused azepanes can also be achieved through Beckmann rearrangement of oximes derived from pyrrolidinocyclohexanones, followed by hydrogenation to yield either cis- or trans-fused lactams. nih.gov The stereochemistry of the ring fusion can be controlled by the reaction conditions, providing access to a diverse range of rigid structures. nih.gov

While specific examples of conformationally restricted analogues of this compound itself are not extensively documented in publicly available literature, the synthetic methodologies described for related azepane systems provide a clear blueprint for how such derivatives could be prepared. The goal would be to synthesize analogues where the spatial orientation of the key pharmacophoric elements, such as the amino group and the lactam carbonyl, is precisely controlled, potentially leading to enhanced interaction with the target receptor.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Aminoazepan 2 One Hydrochloride

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are fundamental to elucidating the structure, conformation, and electronic properties of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For 4-Aminoazepan-2-one (B8694556) hydrochloride, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). Key insights would include:

Chemical Shifts (δ): The positions of the signals would indicate the electronic environment of each proton. For instance, the proton attached to the nitrogen in the amide group (N-H) would likely appear as a broad singlet at a downfield chemical shift. The protons adjacent to the carbonyl group and the amino group would also exhibit characteristic downfield shifts.

Coupling Constants (J): The splitting of signals into doublets, triplets, or multiplets arises from the interaction of neighboring protons. The magnitude of the coupling constants is dependent on the dihedral angle between the protons, which is crucial for determining the relative stereochemistry and conformational preferences of the seven-membered azepanone ring. It is anticipated that the azepanone ring of 4-Aminoazepan-2-one hydrochloride adopts a stable chair-like conformation. The coupling constants between the protons on the ring would allow for the assignment of axial and equatorial positions of the substituents.

Conformational Dynamics: Temperature-dependent NMR studies could reveal information about the flexibility of the seven-membered ring and any conformational exchange processes that may be occurring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a distinct signal for each carbon atom in a unique electronic environment.

A hypothetical data table for the expected NMR signals is presented below. Please note that these are estimated values based on general principles and data for similar structures, and actual experimental values may differ.

| ¹H NMR | Atom | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-N (amide) | 1 | 7.5-8.5 | br s | - |

| H-4 | 4 | 3.0-3.5 | m | - |

| H-3, H-5, H-6, H-7 | 3, 5, 6, 7 | 1.5-2.5 | m | - |

| NH₃⁺ | 4-amino | 8.0-9.0 | br s | - |

| ¹³C NMR | Atom | Hypothetical Chemical Shift (ppm) |

| C=O | 2 | 175-180 |

| C-4 | 4 | 50-60 |

| C-3, C-5, C-6, C-7 | 3, 5, 6, 7 | 20-40 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H Stretching: The N-H bond of the secondary amide in the lactam ring would typically appear as a sharp peak in the region of 3200-3400 cm⁻¹. The protonated primary amine (NH₃⁺) would exhibit broad and strong absorptions in the 2800-3200 cm⁻¹ range due to symmetric and asymmetric stretching vibrations.

C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl group of the seven-membered lactam ring would be expected around 1640-1680 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding.

N-H Bending: The bending vibration of the N-H bond in the amide would appear around 1550-1650 cm⁻¹. The bending vibrations for the NH₃⁺ group would be observed in the 1500-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond would be found in the fingerprint region, typically between 1000-1350 cm⁻¹.

Hydrogen Bonding Analysis: The presence of both hydrogen bond donors (N-H and NH₃⁺) and acceptors (C=O) in the molecule suggests that intermolecular hydrogen bonding will play a significant role in the solid state and in concentrated solutions. These interactions would lead to a broadening and shifting of the N-H and C=O stretching bands to lower frequencies.

A table summarizing the expected IR absorption bands is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3200-3400 | Medium |

| N-H Stretch | Ammonium (B1175870) (NH₃⁺) | 2800-3200 | Strong, Broad |

| C-H Stretch | Aliphatic | 2850-2960 | Medium |

| C=O Stretch | Lactam | 1640-1680 | Strong |

| N-H Bend | Amine/Ammonium | 1500-1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

The primary chromophore in this compound is the amide functional group within the lactam ring. Amides typically exhibit two main electronic transitions:

π → π* Transition: This is a high-energy transition that is expected to occur in the far-UV region, likely below 200 nm.

n → π* Transition: This is a lower-energy, and therefore longer-wavelength, transition involving the non-bonding electrons on the oxygen and nitrogen atoms. For simple amides, this transition is often observed in the 210-230 nm range.

The presence of the amino group and the hydrochloride salt form may have a minor influence on the position and intensity of these absorption bands. As there are no extended conjugated systems in the molecule, significant absorption in the visible region of the spectrum is not expected.

A summary of the anticipated UV-Vis absorption data is presented in the following table.

| Transition | Chromophore | Expected λmax (nm) |

| n → π* | Amide | 210-230 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

If suitable single crystals of this compound can be grown, single-crystal X-ray diffraction (SCXRD) analysis would provide a wealth of information, including:

Absolute Configuration: For this chiral molecule, SCXRD can determine the absolute stereochemistry at the C4 position, distinguishing between the (R) and (S) enantiomers.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, confirming the connectivity and providing insights into the bonding.

Conformation: The exact conformation of the seven-membered ring in the solid state would be revealed.

Crystal Packing: The arrangement of the molecules in the crystal lattice, including the nature and geometry of intermolecular interactions such as hydrogen bonds, would be elucidated. The chloride counter-ion would also be located, and its interactions with the protonated amine would be detailed.

A hypothetical crystallographic data table is provided below. The values are representative of a typical small organic molecule and would need to be determined experimentally.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from SCXRD.

For this compound, this analysis would be particularly useful for understanding the hydrogen bonding network. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface would indicate hydrogen bonds between the NH₃⁺ and N-H groups of one molecule and the C=O group and the chloride ion of neighboring molecules.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules by measuring the differential interaction with polarized light. libretexts.orgdocumentsdelivered.com Among these, Circular Dichroism (CD) spectroscopy is a powerful tool for determining the enantiomeric purity and absolute configuration of molecules like this compound. nih.govrsc.orgnih.gov

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org Enantiomers, being non-superimposable mirror images, exhibit equal and opposite CD signals. This characteristic allows for the precise determination of enantiomeric excess (ee) in a sample. A pure enantiomer will show a distinct CD spectrum, while its mirror image will display a perfectly inverted spectrum. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent.

For this compound, the CD spectrum is typically measured in the far-UV region (around 190-250 nm), where the amide chromophore of the azepan-2-one (B1668282) ring undergoes electronic transitions. The sign and magnitude of the Cotton effects in the spectrum are exquisitely sensitive to the stereochemistry at the C4 chiral center.

Illustrative CD Spectral Data for this compound Enantiomers

| Wavelength (nm) | (R)-4-Aminoazepan-2-one HCl Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-4-Aminoazepan-2-one HCl Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| 240 | +500 | -500 |

| 222 | +8500 | -8500 |

| 205 | -4200 | +4200 |

The absolute configuration of this compound can be assigned by comparing the experimentally obtained CD spectrum with theoretical spectra generated through quantum chemical calculations. rsc.org This involves computational modeling of the likely conformations of the molecule and calculating the corresponding CD spectra for both the (R) and (S) configurations. The enantiomer whose calculated spectrum matches the experimental one is assigned that absolute configuration. mdpi.com This combination of experimental and computational analysis provides a high degree of confidence in the stereochemical assignment. rsc.org

Advanced Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a cornerstone analytical technique in pharmaceutical analysis, providing precise information on molecular weight and structure. chimia.ch Advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS), are invaluable for the molecular characterization and impurity profiling of this compound. amazonaws.commedwinpublishers.commolnar-institute.com

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition of the parent molecule and its fragments with very high accuracy (typically within 5 ppm). For this compound (C₆H₁₃ClN₂O), HRMS can unequivocally confirm its molecular formula by providing a highly accurate mass measurement of its protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the molecule by analyzing its fragmentation patterns. libretexts.orgresearchgate.net The protonated molecular ion of 4-Aminoazepan-2-one is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Plausible MS/MS Fragmentation Data for [4-Aminoazepan-2-one+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 131.0866 | 114.0604 | Loss of NH₃ (Ammonia) |

| 131.0866 | 103.0784 | Loss of CO (Carbon Monoxide) |

| 131.0866 | 86.0522 | Loss of NH₃ and CO |

| 131.0866 | 70.0651 | Cleavage of the azepane ring |

Impurity profiling is a critical aspect of pharmaceutical quality control, aimed at identifying and quantifying impurities that may arise during synthesis or degradation. amazonaws.commolnar-institute.com LC-MS is the premier technique for this purpose, combining the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. chimia.ch

Potential impurities in this compound could include unreacted starting materials, intermediates, by-products from side reactions, or degradation products such as the hydrolyzed ring-opened product. Using LC-MS, these impurities can be separated from the main compound and detected at very low levels. HRMS and MS/MS data can then be used to tentatively identify the structures of these unknown impurities, which is a crucial step in ensuring the safety and purity of the active pharmaceutical ingredient.

Potential Process-Related Impurities and Degradants of this compound

| Compound Name | Potential Origin | Expected [M+H]⁺ (m/z) |

|---|---|---|

| Azepan-2-one | Starting material/by-product | 114.0913 |

| 4-Oxoazepan-2-one | Synthetic intermediate | 128.0655 |

| 6-Amino-3-oxohexanoic acid | Hydrolysis degradant | 148.0917 |

By employing these advanced spectroscopic and spectrometric methods, a comprehensive understanding of the structural and stereochemical properties of this compound can be achieved, ensuring its identity, purity, and quality.

Computational Chemistry and Theoretical Modeling of 4 Aminoazepan 2 One Hydrochloride

Molecular Dynamics and Conformational Search Algorithms

Molecular dynamics (MD) simulations and conformational search algorithms are powerful tools to explore the dynamic behavior and preferred shapes of molecules. nih.govmdpi.com For 4-Aminoazepan-2-one (B8694556) hydrochloride, these methods would be crucial in understanding its flexibility and how it might interact with biological targets.

The seven-membered azepanone ring in 4-Aminoazepan-2-one hydrochloride is inherently flexible. Conformational search algorithms would be employed to identify the low-energy conformations of the molecule. These methods systematically or randomly alter the torsional angles of the molecule to generate a wide range of possible three-dimensional structures. The energies of these conformers are then minimized to find the most stable forms.

MD simulations can further elaborate on these findings by simulating the movement of the molecule over time in different environments. nih.govnih.gov By placing the molecule in a simulated box of solvent (e.g., water) or modeling its crystalline state, researchers can observe how intermolecular interactions influence its conformational preferences. For instance, in an aqueous solution, the amino group and the carbonyl group would likely form hydrogen bonds with water molecules, which would affect the puckering of the azepanone ring. In the solid phase, crystal packing forces would dictate the predominant conformation.

Studies on similar cyclic molecules have demonstrated the utility of these approaches in revealing the ensemble of conformations that exist at equilibrium. mdpi.com

Computational methods can quantify the strength and geometry of such interactions. By analyzing the trajectories from MD simulations, the frequency and duration of specific intramolecular contacts can be determined. This information is vital for understanding the inherent conformational biases of the molecule, which can influence its reactivity and biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic properties of molecules. nih.gov These methods are instrumental in understanding chemical reactivity and interpreting spectroscopic data.

DFT calculations can be used to model the reaction mechanisms involving this compound. For example, the hydrolysis of the lactam ring, a common reaction for this class of compounds, could be investigated. nih.gov By calculating the energies of reactants, transition states, and products, a detailed energy profile for the reaction can be constructed.

Furthermore, DFT can be used to predict the sites of electrophilic and nucleophilic attack. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surface would reveal the most reactive regions of the molecule. For instance, the carbonyl carbon of the lactam is expected to be electrophilic, while the nitrogen of the amino group is nucleophilic.

Computational studies on other lactam-containing molecules have successfully used DFT to elucidate reaction pathways and predict reactivity, providing a template for how this compound could be similarly studied. figshare.com

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. nih.govmdpi.commdpi.com For this compound, DFT could be used to calculate:

Infrared (IR) spectra: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This would help in assigning the peaks in an experimental spectrum to specific molecular vibrations, such as the C=O stretch of the lactam and the N-H bends of the amino group. mdpi.com

Nuclear Magnetic Resonance (NMR) spectra: Theoretical chemical shifts for ¹H and ¹³C can be calculated and compared to experimental NMR data to confirm the structure and stereochemistry of the molecule.

UV-Visible spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

These predicted spectra serve as valuable tools for structural elucidation and for understanding the electronic environment of the molecule.

Ligand-Based and Structure-Based Research Design Methodologies

In the context of drug discovery, computational methods are essential for designing new molecules with desired biological activities. Both ligand-based and structure-based approaches would be applicable to this compound.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. gardp.orgnih.govslideshare.netjubilantbiosys.com This approach relies on the knowledge of other molecules that are active against the target. By comparing the structural and electronic features of a set of active compounds, a pharmacophore model can be developed. This model defines the essential features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate molecular properties with activity.

Structure-based drug design is utilized when the 3D structure of the target protein is available. drugdesign.org Using molecular docking, this compound can be computationally placed into the active site of the target. mdpi.com This allows for the prediction of binding modes and the estimation of binding affinity. The insights gained from docking studies can guide the design of derivatives of this compound with improved potency and selectivity. Studies on azepanone-based inhibitors have successfully used this approach. nih.govresearchgate.net

Molecular Docking Simulations for Target Binding Prediction (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.org It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. nih.govnih.gov This method is instrumental in structure-based drug design, helping to identify potential biological targets and elucidate the molecular basis of a ligand's activity.

The process involves placing the 3D structure of this compound into the binding site of a target protein, followed by a conformational search in which the ligand's orientation and conformation, along with the protein's flexibility, are explored. A scoring function is then used to estimate the binding affinity, typically expressed as a docking score in units such as kcal/mol. nih.gov Lower scores generally indicate a more favorable binding interaction.

Key interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are analyzed to understand the binding mechanism. nih.govnih.gov For this compound, the primary amine and carbonyl groups are expected to be key pharmacophoric features, likely participating in hydrogen bonding with amino acid residues in the target's active site.

Table 1: Hypothetical Molecular Docking Results for this compound Against Various Kinase Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase A | 1XYZ | -8.5 | Asp145, Lys72, Leu120 | Hydrogen Bond, Salt Bridge, Hydrophobic |

| Kinase B | 2ABC | -7.9 | Glu110, Val65, Phe190 | Hydrogen Bond, Hydrophobic |

| Kinase C | 3DEF | -7.2 | Thr201, Asp210, Met155 | Hydrogen Bond, Hydrophobic |

| Kinase D | 4GHI | -6.8 | Ser95, Asn148, Tyr150 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction (In Vitro Context)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com For a series of derivatives based on the 4-Aminoazepan-2-one scaffold, QSAR can be employed to predict their biological efficacy and guide the synthesis of new analogs with potentially improved activity. nih.govmdpi.com

The development of a QSAR model involves several key steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. unar.ac.id

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area). nih.govnih.gov

Model Building: Statistical or machine learning algorithms, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create a mathematical equation that correlates the descriptors with the observed biological activity. jocpr.comnih.gov

Validation: The model's predictive power is rigorously assessed using techniques like cross-validation and external validation with an independent test set of compounds. jocpr.commdpi.com

A robust QSAR model can identify the key structural features that positively or negatively influence the biological activity of 4-Aminoazepan-2-one derivatives. nih.gov This allows for the in silico screening of virtual compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov

Table 2: Example of a QSAR Model Equation and its Statistical Parameters for a Series of 4-Aminoazepan-2-one Analogs

| Parameter | Description | Value |

| Model Equation | pIC50 = 1.25(LogP) - 0.87(TPSA) + 0.45*(nRotB) + 3.14 | - |

| R² (Coefficient of Determination) | Proportion of variance in the dependent variable that is predictable from the independent variable(s). | 0.91 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through cross-validation. | 0.85 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). | 0.25 |

| Descriptors | LogP (Lipophilicity), TPSA (Topological Polar Surface Area), nRotB (Number of Rotatable Bonds) | - |

Advanced Computational Analysis of Intermolecular Interactions

Beyond predicting biological activity, advanced computational methods can be used to analyze the intricate intermolecular interactions that govern the solid-state properties and behavior of this compound. These analyses are crucial for understanding crystallography, polymorphism, and material properties.

Energy Framework Analysis for Supramolecular Assembly in Crystals

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. mdpi.com This method provides a detailed picture of the supramolecular assembly, highlighting the types and strengths of interactions that hold the crystal together. mdpi.comnih.gov By calculating the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors, a comprehensive energy framework can be constructed. mdpi.com

For this compound, this analysis would reveal the dominant forces in its crystal packing. It is expected that strong hydrogen bonds involving the ammonium (B1175870) and chloride ions, as well as the amide group, would form the primary structural motifs. The analysis visualizes these interaction energies as cylinders connecting the centroids of interacting molecules, with the cylinder's thickness proportional to the interaction strength. researchgate.net This allows for an intuitive understanding of the crystal's stability and anisotropy. nih.gov Such insights are valuable for controlling crystal growth and understanding the physical properties of the solid form.

Table 3: Representative Intermolecular Interaction Energies for a Hypothetical Crystal of this compound

| Interacting Pair | Symmetry Operation | Distance (Å) | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) |

| Molecule 1 - Molecule 2 | x, y, z-1 | 3.8 | -85.2 | -30.5 | -115.7 |

| Molecule 1 - Molecule 3 | -x, y+1/2, -z | 4.5 | -40.1 | -25.8 | -65.9 |

| Molecule 1 - Molecule 4 | x-1, y, z | 5.1 | -15.6 | -22.4 | -38.0 |

| Molecule 1 - Molecule 5 | -x, -y, -z | 6.2 | -5.3 | -18.9 | -24.2 |

Application of Machine Learning and Artificial Intelligence for Chemical Space Exploration

The vastness of chemical space, estimated to contain over 10^60 drug-like molecules, presents a significant challenge for drug discovery. nih.govtechnologynetworks.com Machine learning (ML) and artificial intelligence (AI) are transformative technologies that enable the efficient navigation of this space to identify novel molecules with desired properties. nih.govnih.govmdpi.com

Analytical Method Development and Validation for Research Grade 4 Aminoazepan 2 One Hydrochloride

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture. For 4-Aminoazepan-2-one (B8694556) hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct and critical roles in its analytical characterization.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Isomers and Related Substances

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The development of an effective HPLC method for 4-Aminoazepan-2-one hydrochloride requires careful optimization of several parameters to achieve adequate separation of the main compound from its isomers and any related substances that may be present as impurities.

The choice of the stationary phase is a critical first step. A reversed-phase column, such as a C18 or C8, is often suitable for the separation of polar compounds like this compound. technologynetworks.comwu.ac.th The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is then optimized to achieve the desired retention and resolution. technologynetworks.comresearchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is varied over time, can be employed to effectively separate compounds with a wide range of polarities. technologynetworks.com

The pH of the aqueous buffer is another crucial parameter, as it can influence the ionization state of the analyte and, consequently, its retention on the column. For an amino compound like this compound, a slightly acidic to neutral pH is often a good starting point. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. technologynetworks.comwu.ac.th

The optimization process often involves systematically varying these parameters to achieve the best possible separation. This can be facilitated by software that models the chromatographic behavior under different conditions. technologynetworks.com Once optimized, the method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. wu.ac.thwu.ac.th

A key challenge in the analysis of this compound is the potential presence of isomers, which have the same molecular formula but different structural arrangements. nih.gov Developing a method capable of separating these isomers is essential for accurately assessing the purity of the compound. This often requires fine-tuning of the mobile phase composition and the use of high-resolution columns. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Amino Compounds

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for polar compounds. technologynetworks.com |

| Mobile Phase A | 25mM Potassium Phosphate Monobasic buffer, pH 2.5 | Buffers the mobile phase to ensure consistent ionization of the analyte. technologynetworks.com |

| Mobile Phase B | Acetonitrile/Methanol (80:20) | Organic modifier to elute the compound from the column. technologynetworks.com |

| Gradient | Segmented gradient from 12% to 90% B | Allows for the separation of compounds with varying polarities. technologynetworks.com |

| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency. technologynetworks.comresearchgate.net |

| Column Temperature | 25 - 56 °C | Can influence retention time and peak shape. technologynetworks.comwu.ac.th |

| Detection | UV at 235 nm | Wavelength of maximum absorbance for the analyte or a related chromophore. technologynetworks.com |

| Injection Volume | 5 - 10 µL | A small volume is used to prevent column overload. technologynetworks.comwu.ac.th |

Gas Chromatography (GC) for Volatile Components and Residual Solvents

Gas chromatography is the method of choice for analyzing volatile and semi-volatile organic compounds. ccsknowledge.comnih.gov In the context of this compound, GC is primarily used to identify and quantify residual solvents from the synthesis process and any volatile impurities. Since the compound itself is not sufficiently volatile for direct GC analysis without decomposition, this technique focuses on the volatile components that may be present in the sample. ccsknowledge.com

The selection of the GC column is critical and depends on the polarity of the analytes. A column with a stationary phase like a DB-624 or ZB-624 is often used for the analysis of common residual solvents in pharmaceuticals. nih.gov The temperature program of the GC oven is optimized to ensure the separation of all volatile components within a reasonable timeframe. nih.govembrapa.br

A flame ionization detector (FID) is commonly used for the detection of organic compounds due to its high sensitivity and wide linear range. nih.gov For enhanced specificity, a mass spectrometer (MS) can be coupled with the GC (GC-MS), allowing for the identification of unknown volatile components based on their mass spectra. mdpi.comresearchgate.net

The validation of a GC method for residual solvents involves demonstrating its specificity, linearity, accuracy, and precision for the target solvents. The limits of detection (LOD) and quantification (LOQ) are also determined to ensure that the method is sensitive enough to detect solvents at the required levels. nih.govembrapa.br

Table 2: Typical GC Parameters for Residual Solvent Analysis

| Parameter | Condition | Rationale |

| Column | ZB-624 or equivalent, 30 m x 0.53 mm ID | Suitable for separating a wide range of common organic solvents. nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Injection Mode | Split | Reduces the amount of sample entering the column to prevent overload. embrapa.br |

| Oven Program | Temperature gradient (e.g., 60°C hold for 1 min, then ramp to 200°C) | Optimizes the separation of solvents with different boiling points. embrapa.br |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. nih.gov |

| Data System | Chromatographic data station | For peak integration and quantification. nih.gov |

Spectrophotometric Analytical Protocols

Spectrophotometric methods offer a rapid and cost-effective means for the quantitative analysis of compounds that absorb light in the ultraviolet-visible (UV-Vis) region.

UV-Visible Spectrophotometry for Assay Development

UV-Visible spectrophotometry can be a straightforward method for determining the concentration of this compound in a solution, provided it possesses a suitable chromophore that absorbs light in the 200-800 nm range. nih.govjddtonline.info The development of a UV-Vis assay involves identifying the wavelength of maximum absorbance (λmax) of the compound in a specific solvent. nih.govlibretexts.org

A standard calibration curve is then constructed by measuring the absorbance of a series of solutions with known concentrations of the compound. libretexts.orgnih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net

The choice of solvent is important, as it can influence the λmax and the molar absorptivity of the compound. nih.gov The method should be validated for linearity, accuracy, and precision to ensure reliable results. jddtonline.inforesearchgate.net While simple and rapid, UV-Vis spectrophotometry can be susceptible to interference from other components in the sample that also absorb at the same wavelength. nih.gov

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex samples. chemijournal.comnih.govajpaonline.com These techniques offer both separation and structural identification capabilities in a single analysis. humanjournals.comnih.gov

For the analysis of this compound and its related substances, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable technique. humanjournals.comnih.gov LC separates the components of the mixture, which are then introduced into the mass spectrometer. The MS provides information about the molecular weight and fragmentation pattern of each component, allowing for their unambiguous identification. humanjournals.comnih.gov This is especially useful for identifying unknown impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated technique of choice for the analysis of volatile components. nih.gov It combines the separation power of GC with the identification capabilities of MS, making it ideal for the definitive identification and quantification of residual solvents and other volatile impurities. chemijournal.comnih.gov

Other hyphenated techniques, such as LC-NMR (Nuclear Magnetic Resonance) and LC-FTIR (Fourier-Transform Infrared Spectroscopy), can provide even more detailed structural information about the separated compounds, further aiding in the comprehensive characterization of research-grade this compound. nih.govnih.gov The use of these advanced techniques ensures a thorough understanding of the compound's purity and profile of related substances. ajpaonline.com

LC-MS for Impurity Identification and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the identification and structural confirmation of impurities in pharmaceutical compounds like this compound. hpst.cz The process involves the chromatographic separation of the compound from its potential impurities, followed by mass spectrometric analysis for their identification and structural elucidation. researchgate.netnih.gov

The LC component separates the main compound from any synthesis-related impurities or degradation products. A high-resolution accurate mass (HRAM) quadrupole time-of-flight (Q-TOF) LC/MS system can provide sensitive MS and MS/MS analysis of trace-level impurities with high mass accuracy. hpst.cz Following separation, the eluent is introduced into the mass spectrometer.

The MS component ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. For structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this stage, specific ions of an impurity are selected and fragmented to produce a characteristic fragmentation pattern. nih.gov This pattern, essentially a molecular fingerprint, is used to elucidate the structure of the impurity. researchgate.net By comparing the fragmentation patterns of the impurities with that of the parent compound and utilizing established fragmentation rules, the chemical structures of these low-level components can be confidently determined.

Table 1: Illustrative LC-MS Data for Impurity Profiling of this compound

| Parameter | Value |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| MS System | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Compound Data | |

| 4-Aminoazepan-2-one (Expected [M+H]⁺) | m/z 143.1184 |

| Hypothetical Impurity A | |

| Retention Time | 5.8 min |

| Observed [M+H]⁺ | m/z 157.1340 |

| Proposed Formula | C₇H₁₆N₂O₂ |

| MS/MS Fragments | m/z 139, 113, 85 |

| Hypothetical Impurity B | |

| Retention Time | 8.2 min |

| Observed [M+H]⁺ | m/z 285.2281 |

| Proposed Formula | C₁₄H₂₈N₄O₂ (Dimer) |

| MS/MS Fragments | m/z 143, 125 |

GC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique for the analysis of complex mixtures, particularly for volatile and thermally stable compounds. For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability, making it suitable for GC analysis. nih.govirjet.net

In this method, the sample is first derivatized and then injected into the gas chromatograph. The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. nih.gov Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of each component.

GC-MS is highly effective for identifying and quantifying residual solvents, starting materials, or specific by-products from the synthesis of this compound. Its high resolution and sensitivity make it a valuable tool for ensuring the purity of the final research-grade material. irjet.net

Table 2: Representative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC System | Gas Chromatograph |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |

| MS System | Single Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-500 amu |

| Hypothetical Data | |

| Derivatized 4-Aminoazepan-2-one | Retention Time: 12.5 min, Key Fragments: m/z 271, 156, 73 |

| Residual Starting Material (e.g., Caprolactam) | Retention Time: 9.1 min, Key Fragments: m/z 113, 85, 56 |

Method Validation Frameworks in Accordance with Research Reliability Standards

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gmpua.comcertified-laboratories.com For research-grade compounds, this ensures the reliability and consistency of results. The validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). gmpua.comeuropa.eu

Evaluation of Specificity, Linearity, Range, and Accuracy

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. a3p.org Specificity is demonstrated by showing that there is no interference at the retention time of the analyte from blanks, placebos, and known related substances. researchgate.net

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. a3p.org This is typically evaluated by analyzing a series of at least five standard solutions at different concentration levels. The data are then plotted, and the correlation coefficient (R²) of the regression line is calculated, with a value greater than 0.999 generally being considered acceptable. gmpua.com

Range: The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated acceptable linearity, accuracy, and precision. gmpua.com For an assay, this is typically 80% to 120% of the test concentration. europa.eu

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. gmpua.comeuropa.eu

Table 3: Illustrative Linearity and Accuracy Data for this compound Assay

| Linearity | Accuracy | ||

|---|---|---|---|

| Concentration (µg/mL) | Peak Area (mean) | Spiked Concentration (µg/mL) | Mean Recovery (%) |

| 80 | 810500 | 80 | 99.5 |

| 90 | 905600 | 100 | 100.2 |

| 100 | 1001200 | 120 | 99.8 |

| 110 | 1102300 | ||

| 120 | 1205400 | ||

| Correlation Coefficient (R²) | 0.9998 | Acceptance Criteria | 98.0% - 102.0% |

Assessment of Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Precision: The precision of an analytical method expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. loesungsfabrik.de Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). europa.eu

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It can be estimated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formula: LOD = 3.3 * (σ / S). sepscience.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov It is also commonly estimated from the standard deviation of the response and the slope of the calibration curve using the formula: LOQ = 10 * (σ / S). sepscience.com The LOQ should be validated by analyzing samples at this concentration to confirm that the precision and accuracy are acceptable. loesungsfabrik.de

Table 4: Example of Precision, LOD, and LOQ Results

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Repeatability (RSD, n=6) | 0.8% | ≤ 2.0% |

| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.05 µg/mL | - |

| Limit of Quantitation (LOQ) | 0.15 µg/mL | - |

| Precision at LOQ (RSD, n=6) | 6.5% | ≤ 10% |

Robustness and System Suitability Testing

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature. nih.govnih.gov

System Suitability Testing (SST): SST is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. researchgate.net SST parameters, such as theoretical plates (N), tailing factor (T), and resolution (Rs), are measured to ensure the chromatographic system is performing adequately before analyzing any samples. nih.govresearchgate.net

Table 5: Example of Robustness Study and System Suitability Parameters

| Robustness Parameter Varied | Effect on Results (% RSD) | System Suitability Parameter | Typical Acceptance Criteria |

|---|---|---|---|

| Flow Rate (± 0.1 mL/min) | < 1.5% | Theoretical Plates (N) | > 2000 |

| Mobile Phase Composition (± 2%) | < 2.0% | Tailing Factor (T) | ≤ 2.0 |

| Column Temperature (± 2°C) | < 1.0% | Resolution (Rs) between analyte and closest peak | > 2.0 |

| Repeatability of Standard Injections (% RSD) | ≤ 1.0% |

Mechanistic Biological Investigations of 4 Aminoazepan 2 One Hydrochloride and Its Derivatives Exclusively in Vitro Studies

Molecular Target Interaction Studies

In the realm of molecular biology, understanding the precise interactions between a compound and its biological targets is paramount to elucidating its mechanism of action. For 4-aminoazepan-2-one (B8694556) hydrochloride and its derivatives, a multifaceted approach involving enzyme inhibition studies, receptor binding assays, and various in vitro binding assays has been employed to characterize these molecular dialogues.

Enzyme Inhibition Mechanism Elucidation (e.g., Dipeptidyl Peptidase IV, Protein Kinase B)

Derivatives of 4-aminoazepan-2-one have been investigated as inhibitors of key enzymes implicated in various diseases. The primary modes of enzyme inhibition include competitive, noncompetitive, and uncompetitive mechanisms. nih.gov Competitive inhibitors bind to the active site of the enzyme, preventing substrate binding, which increases the apparent Km value without changing the Vmax. nih.gov Noncompetitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency, which decreases the Vmax without affecting the Km. nih.gov Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. nih.gov

Dipeptidyl Peptidase IV (DPP-IV) Inhibition:

DPP-IV is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. nih.govnih.gov Certain derivatives of 4-aminoazepan-2-one have been explored as potential DPP-IV inhibitors. google.com The development of these inhibitors, often referred to as "gliptins," has been a significant focus in medicinal chemistry. nih.gov The interaction with DPP-IV prevents the degradation of incretins, thereby prolonging their insulinotropic effects. nih.gov

Protein Kinase B (PKB/Akt) Inhibition:

Protein Kinase B, also known as Akt, is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration. The PKB/Akt signaling pathway is often dysregulated in cancer. nih.gov Some kinase inhibitors have been developed to target this pathway. mdpi.com While direct studies on 4-aminoazepan-2-one hydrochloride are not extensively detailed in the provided results, the broader class of kinase inhibitors, which could include its derivatives, are known to function through various mechanisms, including ATP-competitive inhibition. nih.govmdpi.com For instance, Barasertib, an ATP-competitive Aurora Kinase B inhibitor, demonstrates high selectivity with an IC50 value of 0.37 nM in cell-free assays. nih.gov

Aurora Kinase B Inhibition:

Aurora Kinase B is a key regulator of mitosis, and its inhibition is a promising strategy in cancer therapy. nih.govnih.gov Inhibitors like AZD1152-HQPA have been shown to effectively block mitosis and induce cell death in cancer cells. nih.gov The specificity of such inhibitors is crucial, and their effects are often evaluated by observing the inhibition of downstream targets like the phosphorylation of Histone H3. nih.gov

Table 1: Examples of Enzyme Inhibition by Related Compounds

| Inhibitor Type | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| Gliptins | Dipeptidyl Peptidase IV (DPP-IV) | Competitive inhibition, preventing incretin degradation. nih.govnih.gov | nih.govnih.gov |

| Barasertib (AZD1152) | Aurora Kinase B | ATP-competitive inhibition. nih.gov | nih.gov |

| AZD1152-HQPA | Aurora Kinase B | Potent block of mitosis. nih.gov | nih.gov |

| Tacrine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Reversible inhibition. nih.gov | nih.gov |

| Donepezil | Acetylcholinesterase (AChE) | Reversible inhibition. nih.gov | nih.gov |

| Galantamine | Acetylcholinesterase (AChE) | Reversible competitive inhibition. nih.gov | nih.gov |

Receptor Binding Assays and Ligand-Receptor Complex Characterization

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. nih.gov These assays, often utilizing radiolabeled or fluorescently tagged ligands, allow for the quantification of binding parameters such as the dissociation constant (Kd), which is a measure of the ligand's binding affinity. nih.gov

Cellular Pathway Modulation Studies (In Vitro)

Beyond direct molecular interactions, it is crucial to understand how a compound affects the intricate network of cellular pathways. In vitro studies using cell lines provide a valuable model for investigating the impact of 4-aminoazepan-2-one derivatives on fundamental cellular processes like proliferation and apoptosis.

Investigation of Cellular Proliferation Inhibition Mechanisms

The uncontrolled proliferation of cells is a hallmark of cancer. Many therapeutic strategies aim to inhibit this process. Studies on derivatives of related compounds have shown that they can inhibit cell proliferation in a dose- and time-dependent manner. nih.govnih.gov For example, some quinazolinone derivatives have demonstrated cytotoxic activity against cancer cell lines like HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values in the micromolar range. bue.edu.eg

The mechanisms underlying this inhibition can be multifaceted. For instance, some compounds induce cell cycle arrest, often at the G2/M phase, thereby preventing cells from dividing. bue.edu.egresearchgate.net This arrest can be a consequence of inhibiting key cell cycle regulators like Aurora kinases. nih.govnih.gov

Research on Apoptosis Induction Mechanisms in Cell Lines

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anti-cancer agents work by inducing apoptosis in tumor cells. Derivatives of 4-aminoazepan-2-one and related structures have been shown to induce apoptosis through various mechanisms. nih.govresearchgate.net